molecular formula C10H9F3O4 B2364142 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde CAS No. 1321963-79-4

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde

Cat. No. B2364142
M. Wt: 250.173
InChI Key: LKDYXZUTEWWLFB-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a type of organic compound. It likely belongs to the class of organooxygen compounds, specifically carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (indicated by the “benzaldehyde” in the name), with methoxymethoxy and trifluoromethoxy functional groups attached .


Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the methoxymethoxy and trifluoromethoxy groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, influencing properties such as solubility and boiling point .

Scientific Research Applications

1. Solid Phase Organic Synthesis

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde and its derivatives have been studied for their utility in solid phase organic synthesis. For instance, electron-rich benzaldehyde derivatives are investigated as linkers in this domain. They demonstrate potential for forming benzylic secondary amines through reductive amination, which can then be converted into various secondary amide derivatives (Swayze, 1997).

2. Oxidation Studies

Research has explored the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde. These studies focus on understanding how these compounds react to form corresponding carboxylic acids, contributing to broader chemical knowledge and potential industrial applications (Malik, Asghar, & Mansoor, 2016).

3. Enzyme Catalyzed Reactions

In the field of enzyme catalysis, derivatives of methoxy benzaldehydes have been used for asymmetric C–C-bond formation. Studies show that these compounds can be involved in enzymatic reactions leading to the formation of specific, enantioselective products. This area of research is crucial for developing novel methods for synthesizing optically active compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

4. Photoluminescent Properties

Another area of interest is the study of the optical properties of compounds derived from methoxy benzaldehydes. For instance, investigations into the synthesis of aluminum and zinc complexes using substituted benzaldehydes have provided insights into their photoluminescent properties. This research has implications for developing materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).

5. Crystallographic Studies

The structure and properties of methoxy benzaldehyde derivatives, including those structurally similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde, are also studied using crystallography. Such research helps in understanding the molecular configurations and bonding patterns, which is vital for applications in material science and molecular engineering (Hashim, Ahmad, Basar, Awang, & Ng, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry to materials science, depending on the properties of the compound .

properties

IUPAC Name

2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDYXZUTEWWLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde

Citations

For This Compound
1
Citations
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
The (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine named PA-824 (1) has demonstrated antitubercular activity in vitro and in animal models …
Number of citations: 42 pubs.acs.org

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